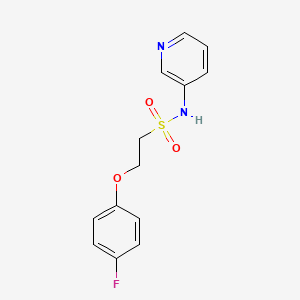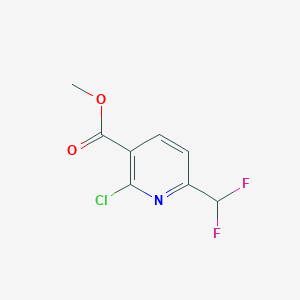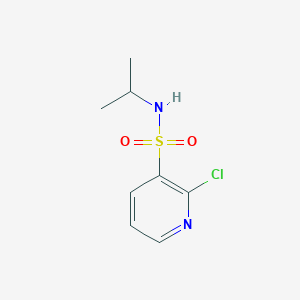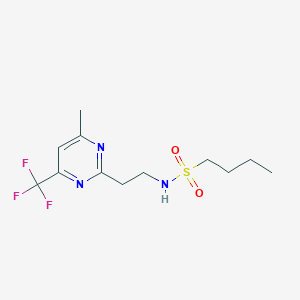
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, one study described the experimental procedure for synthesizing novel 4-(2-(6-amino-4-oxo-4,5-dihydrothieno[2,3-d]pyrimidin-3-yl)ethyl)benzamides . Another study discussed the design and synthesis of trifluoromethyl-containing polysubstituted pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, one study reported the crystal structure of 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid . Another study synthesized and characterized a series of novel triazole-pyrimidine-based compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, one study described the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate to yield methyl 4-((2-methyl-6-(trifluoromethyl)-pyrimidin-4-yl)oxy)benzoate . Another study synthesized 17 novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, one study reported that a compound was a white solid with a melting point of 116–117 °C .科学的研究の応用
Antimicrobial Applications
One significant application of related sulfonamide compounds involves their synthesis and evaluation for antimicrobial properties. A study by Fadda et al. (2016) highlighted the use of sulfonate derivatives, including butane sulfonates, in the synthesis of novel functionalized N-sulfonates with potential biological activity. The synthesized compounds, including those with butane-1-sulfonate moieties, were screened for antimicrobial and antifungal activities, demonstrating moderate to high activity against various bacterial and fungal strains. This research indicates the potential of butane-1-sulfonamide derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Material Science and Environmental Applications
In the context of material science and environmental applications, the study of perfluorinated sulfonamides, including compounds structurally related to butane-1-sulfonamides, has revealed their presence and behavior in indoor and outdoor environments. Research by Shoeib et al. (2005) on perfluorinated alkyl sulfonamides (PFASs) found in various consumer products for surface protection has provided insights into their occurrence, partitioning, and potential human exposure through indoor and outdoor air and dust. This study helps understand the environmental impact and human health implications of sulfonamide derivatives, including those used in consumer products (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
Chemical Synthesis Applications
In chemical synthesis, sulfonamides and related compounds are utilized as intermediates and catalysts for various organic reactions. For example, the facile synthesis of pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones, as demonstrated by Goli-Jolodar and Shirini (2017), showcases the role of sulfonamide-based catalysts in promoting efficient reactions under mild and environmentally friendly conditions. This research highlights the utility of sulfonamide derivatives in green chemistry and organic synthesis, offering a pathway to synthesize complex organic compounds with potential pharmaceutical applications (Goli-Jolodar & Shirini, 2017).
作用機序
Target of Action
Pyrimidine and its derivatives have been shown to exhibit a broad range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact favorably with active residues of certain proteins, such as atf4 and nf-kb . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
It has been suggested that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in various biological processes, including cell survival, inflammation, and immune responses.
Result of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
将来の方向性
The future directions for the research on similar compounds could involve the development of novel and promising fungicides , as well as the exploration of their antiviral, antibacterial, antifungal, and insecticidal activities . Additionally, the potential development of these compounds as neuroprotective and anti-neuroinflammatory agents could be another interesting direction .
特性
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O2S/c1-3-4-7-21(19,20)16-6-5-11-17-9(2)8-10(18-11)12(13,14)15/h8,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYHLBKGKBAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=NC(=CC(=N1)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2741638.png)

![4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide](/img/structure/B2741641.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide](/img/structure/B2741643.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2741644.png)
![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2741645.png)
![2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741646.png)
![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2741648.png)
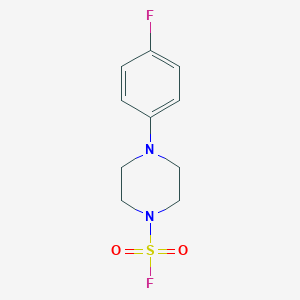
![N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2741653.png)
